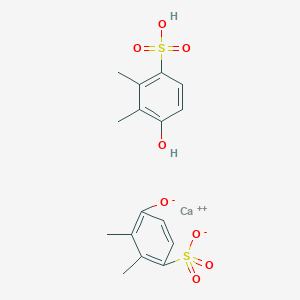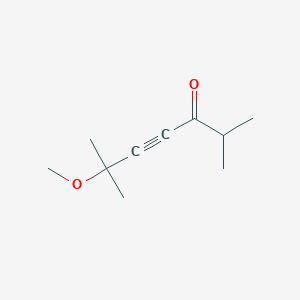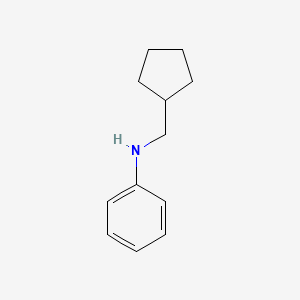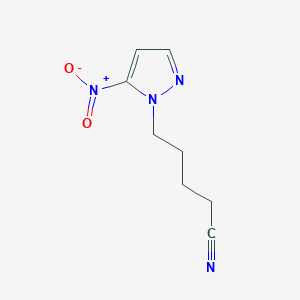
Calcium;2,3-dimethyl-4-oxidobenzenesulfonate;4-hydroxy-2,3-dimethylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium;2,3-dimethyl-4-oxidobenzenesulfonate;4-hydroxy-2,3-dimethylbenzenesulfonic acid is a complex organic compound that features a calcium ion coordinated with two distinct aromatic sulfonate groups. This compound is notable for its unique structure, which includes both oxidized and hydroxylated benzene rings, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Calcium;2,3-dimethyl-4-oxidobenzenesulfonate;4-hydroxy-2,3-dimethylbenzenesulfonic acid typically involves the sulfonation of 2,3-dimethylphenol followed by oxidation. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the sulfonate groups. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form additional sulfonate groups.
Reduction: The oxidized benzene ring can be reduced back to its hydroxyl form.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents on the benzene ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Electrophilic substitution reactions often require catalysts such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of additional sulfonate groups, while reduction can revert the oxidized groups back to hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
Calcium;2,3-dimethyl-4-oxidobenzenesulfonate;4-hydroxy-2,3-dimethylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on cellular processes due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of diseases related to calcium metabolism.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The calcium ion plays a crucial role in mediating the compound’s effects, often by binding to proteins and enzymes that regulate various biological processes. The aromatic sulfonate groups can also interact with cellular components, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium benzenesulfonate: Similar in structure but lacks the additional methyl and hydroxyl groups.
Calcium p-toluenesulfonate: Contains a single methyl group on the benzene ring.
Calcium 4-hydroxybenzenesulfonate: Features a hydroxyl group but lacks the additional methyl groups.
Uniqueness
Calcium;2,3-dimethyl-4-oxidobenzenesulfonate;4-hydroxy-2,3-dimethylbenzenesulfonic acid is unique due to its combination of oxidized and hydroxylated benzene rings, along with the presence of multiple methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
84924-86-7 |
|---|---|
Molekularformel |
C16H18CaO8S2 |
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
calcium;2,3-dimethyl-4-oxidobenzenesulfonate;4-hydroxy-2,3-dimethylbenzenesulfonic acid |
InChI |
InChI=1S/2C8H10O4S.Ca/c2*1-5-6(2)8(13(10,11)12)4-3-7(5)9;/h2*3-4,9H,1-2H3,(H,10,11,12);/q;;+2/p-2 |
InChI-Schlüssel |
FKBZDZWMSLJJOQ-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)O)O.CC1=C(C=CC(=C1C)S(=O)(=O)[O-])[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,11-Dimethyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408012.png)
![9a,10-Dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408016.png)
![N-Ethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14408018.png)










